molecular formula C13H15N3O2S B2858080 N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448076-34-3

N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2858080
CAS RN: 1448076-34-3
M. Wt: 277.34
InChI Key: DKSBPILQDHWUFJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, also known as BMT-047, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Pathways and Biological Activity

N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating the versatility of thiadiazole derivatives in chemical synthesis. A study highlighted the synthesis of novel compounds from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition, with certain derivatives showing high COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research avenue explores the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Photochemical and Photophysical Applications

The photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with thiadiazole-based groups were investigated, showing high singlet oxygen quantum yield. These features are crucial for photodynamic therapy in cancer treatment, highlighting the potential of N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antibacterial Activities

The design and synthesis of 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety revealed moderate to good antibacterial efficacy against various bacteria, offering insights into structure-activity relationships and potential for developing new antibacterial agents (Qu et al., 2018). Additionally, a study on 2-amino-5-mercapto-1,3,4-thiadiazole derivatives showed promising antimicrobial and antifungal activities, supporting the therapeutic potential of thiadiazole derivatives in treating infectious diseases (Ameen & Qasir, 2017).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSBPILQDHWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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